molecular formula C27H27N3O4S2 B2826586 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide CAS No. 865180-82-1

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

Cat. No.: B2826586
CAS No.: 865180-82-1
M. Wt: 521.65
InChI Key: NSXXYNCLSFGWQQ-DQSJHHFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide” is a structurally complex molecule featuring a benzothiazole core substituted with an allyl and ethoxy group, coupled with a sulfamoyl-benzamide moiety. The Z-configuration at the benzothiazolylidene imine bond confers specific stereoelectronic properties, influencing its reactivity and intermolecular interactions.

Properties

IUPAC Name

N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S2/c1-4-18-29-24-17-14-22(34-6-3)19-25(24)35-27(29)28-26(31)20-12-15-23(16-13-20)36(32,33)30(5-2)21-10-8-7-9-11-21/h4,7-17,19H,1,5-6,18H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXXYNCLSFGWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OCC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds from and :

  • N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) :
    • Structural Differences : Lacks the sulfamoyl and allyl groups but includes an isoxazole ring.
    • Physicochemical Properties :
  • Melting Point: 160°C (vs. unreported for the target compound).
  • IR: C=O stretch at 1606 cm⁻¹, similar to the target’s benzamide carbonyl.
  • Yield: 70%, indicating moderate synthetic efficiency compared to analogues with higher yields (e.g., 80% for 8a–c) .

  • N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) :

    • Structural Differences : Features an acetylpyridinyl group instead of the allyl-ethoxybenzothiazole.
    • Key Data :
  • Melting Point: 290°C (higher than compound 6, likely due to increased aromatic stacking).
  • IR: Dual C=O stretches at 1679 and 1605 cm⁻¹, reflecting acetyl and benzamide groups.
  • MS: Molecular ion at m/z 414, with fragmentation patterns dominated by benzamide cleavage .

Table 1: Comparison of Benzamide-Thiadiazole Derivatives

Compound Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Yield (%)
Target Compound Allyl, ethoxy, N-ethyl-N-phenylsulfamoyl N/A N/A N/A
6 Isoxazole, phenyl 160 1606 70
8a Acetylpyridinyl, phenyl 290 1679, 1605 80
8c Phenylnicotinate ester 210 1719, 1611 80

Sulfonamide-Containing Analogues from

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share sulfonyl groups but differ in core heterocycles (triazole vs. benzothiazole).

  • Tautomerism: Unlike triazole-thione tautomers in [7–9], the target’s Z-configuration and rigid benzothiazolylidene backbone limit tautomeric flexibility .

Table 2: Sulfonamide/Sulfamoyl Derivatives Comparison

Compound Core Structure Functional Group Tautomerism Observed?
Target Compound Benzothiazolylidene N-Ethyl-N-phenylsulfamoyl No
[7–9] 1,2,4-Triazole Sulfonyl (X = H, Cl, Br) Yes (thione-thiol)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Stepwise synthesis : Begin with condensation of 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-one with 4-(N-ethyl-N-phenylsulfamoyl)benzoyl chloride under reflux in anhydrous dichloromethane (DCM) .
  • Critical parameters : Control temperature (40–60°C), use triethylamine as a base to neutralize HCl byproducts, and monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol .
    • Data Table :
Reaction ConditionYield (%)Purity (%)
50°C, 12 hrs6592
60°C, 8 hrs7295

Q. What spectroscopic techniques are most reliable for confirming the Z-isomer configuration?

  • Methodology :

  • NMR : Use 2D NOESY to detect spatial proximity between the allyl group and ethoxy substituent, confirming the Z-configuration .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry (if crystalline) .
  • IR spectroscopy : Identify characteristic C=N stretching (~1600 cm⁻¹) and sulfonamide S=O peaks (~1350 cm⁻¹) .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodology :

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hrs .
  • Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
  • Dose range : Start at 1–100 µM, with doxorubicin or ampicillin as positive controls .

Q. What strategies address solubility challenges in formulation for in vivo studies?

  • Methodology :

  • Co-solvents : Use DMSO (≤5%) or cyclodextrin-based carriers to enhance aqueous solubility .
  • Prodrug modification : Introduce phosphate or PEG groups to the sulfamoyl moiety .

Advanced Research Questions

Q. How can the mechanism of action be elucidated for this compound’s antiproliferative activity?

  • Methodology :

  • Target identification : Perform kinase profiling panels or thermal shift assays to identify binding partners .
  • Apoptosis assays : Use flow cytometry (Annexin V/PI staining) and caspase-3/7 activity kits .
  • Pathway analysis : Conduct RNA-seq or phosphoproteomics to map affected signaling pathways (e.g., PI3K/AKT) .

Q. How do structural modifications (e.g., ethoxy vs. methoxy) influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Ethoxy group : Enhances metabolic stability compared to methoxy due to reduced CYP450-mediated oxidation .
  • Sulfamoyl moiety : N-ethyl-N-phenyl substitution improves membrane permeability over dimethyl analogs .
    • Data Table :
SubstituentIC₅₀ (µM, MCF-7)LogP
6-Ethoxy, N-ethyl12.33.1
6-Methoxy, N-methyl28.72.8

Q. How should contradictory data in cytotoxicity assays be resolved?

  • Methodology :

  • Replicate validation : Repeat assays ≥3 times under standardized conditions (cell passage number, serum concentration) .
  • Off-target checks : Rule out assay interference (e.g., fluorescence quenching by the compound) using label-free methods like RTCA .
  • Metabolic stability : Test if pre-incubation with liver microsomes alters activity, indicating metabolite-driven effects .

Q. What methods validate isomer-specific activity differences (Z vs. E)?

  • Methodology :

  • Chiral separation : Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
  • Isomer-specific assays : Compare Z and E isomers in parallel bioassays; Z-isomers often show 5–10x higher potency due to improved target binding .

Key Considerations for Experimental Design

  • Contradictory evidence : Variability in reaction yields (e.g., 65% vs. 72%) may stem from trace moisture in solvents; use molecular sieves or anhydrous conditions .
  • Advanced instrumentation : High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas of novel derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.